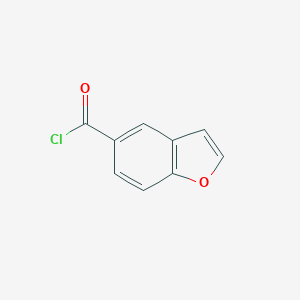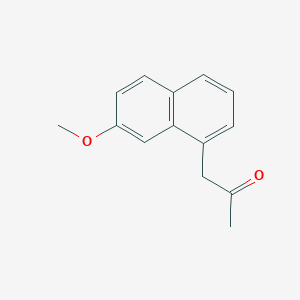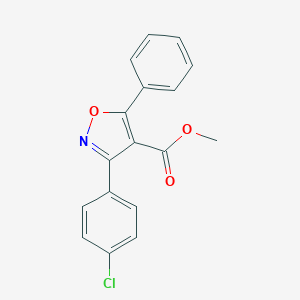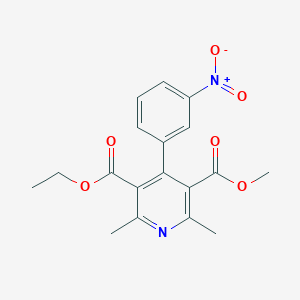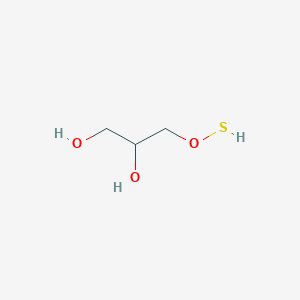
3-(Sulfanyloxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-(Sulfanyloxy)propane-1,2-diol" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to a class of compounds that contain both hydroxyl and thiol groups, offering versatile reactivity and functionality.
Synthesis Analysis
The synthesis of related compounds often begins with commercially available precursors, undergoing a series of reactions to introduce sulfanyl and hydroxyl groups. For example, Simmons et al. (2011) described a synthetic route to a mixed diol-dithiol compound starting from 2,2-bis(hydroxymethyl)propane-1,3-diol, illustrating key intermediates and structural characterizations in their study (Simmons, Pickett, & Wright, 2011).
Molecular Structure Analysis
The molecular structure of related sulfanyl compounds reveals interesting features such as intramolecular contacts and hydrogen bonding, contributing to their stability and reactivity. The crystal structures of intermediates in the synthesis of similar compounds have been detailed, showcasing the complexity of these molecules (Simmons, Pickett, & Wright, 2011).
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Intermediate Compounds
Research has been conducted on synthetic routes and key intermediates for compounds similar to 3-(Sulfanyloxy)propane-1,2-diol. For example, a study detailed a new synthetic pathway for 2,2-bis(sulfanylmethyl)propane-1,3-diol, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol, and described the structures of two intermediates in this synthesis (Simmons, Pickett, & Wright, 2011).
Catalysts in Organic Synthesis
A novel and green catalyst, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, has been introduced for the formylation of alcohols and amines under neat conditions at room temperature, showing the versatility of sulfanyloxy-based compounds in catalyzing organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Downstream Processing in Microbial Production
Another study reviews the downstream processing of biologically produced diols, including 1,3-propanediol, highlighting the significance of these compounds in biotechnology and industrial applications. The separation of diols from fermentation broth, a crucial step in their production process, was discussed in detail, emphasizing the need for improved methods to enhance yield, purity, and energy efficiency (Xiu & Zeng, 2008).
Lipase-Catalyzed Regioselective Monoacetylation
Optically pure 3-aryloxy-1,2-propanediols serve as important intermediates for pharmaceutical compounds. Research into the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of these diols has been conducted, providing insights into enzyme-catalyzed transformations and their applications in the synthesis of complex molecules (Pawar & Yadav, 2015).
Materials Science and Additives
In the field of materials science, studies have investigated the use of compounds like 3-(Sulfanyloxy)propane-1,2-diol as additives to improve the properties of materials. For instance, research on 1,3-propane sultone (PS) as an additive for graphite electrodes in lithium batteries shows that it can significantly enhance electrochemical performances by suppressing solvent decomposition (Park, Nakamura, Lee, & Yoshio, 2009).
Eigenschaften
IUPAC Name |
3-sulfanyloxypropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBCFDJXRVLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COS)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603170 |
Source


|
| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sulfanyloxy)propane-1,2-diol | |
CAS RN |
120785-95-7 |
Source


|
| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
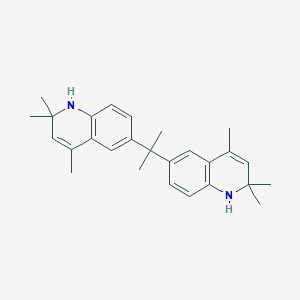
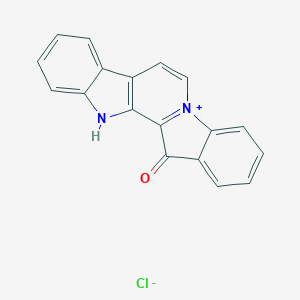
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
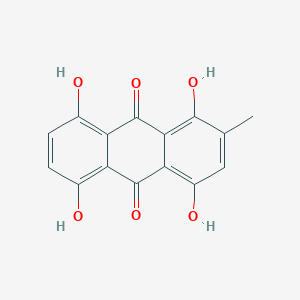
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

